molecular formula C18H17ClN2O3S B2476649 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 865544-07-6

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Cat. No. B2476649
CAS RN: 865544-07-6
M. Wt: 376.86
InChI Key: RADAYXMBCYTBBG-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . The compound has a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides of the double bond.


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d]thiazol-2(3H)-ones can be synthesized through various methods, including the condensation of 2-aminobenzenethiols with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular formula of the compound is C15H15ClN2O3S, indicating it contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The presence of a benzothiazole core suggests a planar, aromatic structure, which could contribute to its chemical properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiazole core is aromatic and relatively stable. The amide group (-CONH2) can participate in various reactions, such as hydrolysis, reduction, and condensation .

Scientific Research Applications

Antitumor and Antioxidant Agents

Thienopyrimidines, which are structurally related to (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide, have been studied for their potential as antitumor and antioxidant agents. Some derivatives showed high inhibition of Hep-G2 cell growth, indicating their potential as specific antitumor agents (Aly et al., 2010).

Antibacterial and Antifungal Activity

A series of compounds structurally similar to the chemical were synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for antifungal activity. These compounds may provide therapeutic intervention for the treatment of microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Antimicrobial Evaluation

Another study explored the synthesis and antimicrobial evaluation of derivatives related to (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide. The analogues synthesized in this study demonstrated antimicrobial activity, indicating their potential use in this field (Spoorthy et al., 2021).

Apoptosis Induction in Colorectal Tumor Cells

Thiazolides, closely related to the compound , have been shown to induce apoptosis in colorectal tumor cells. This suggests a potential application in cancer treatment, especially for drugs targeting colorectal cancer (Brockmann et al., 2014).

Anticancer Agents

Benzothiazole derivatives, related to the compound of interest, have been extensively studied as anticancer agents. Various substitutions on the benzothiazole scaffold have been shown to modulate antitumor properties, indicating the potential of these compounds in cancer therapy (Osmaniye et al., 2018).

properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-4-21-14-8-5-11(19)9-16(14)25-18(21)20-17(22)13-7-6-12(23-2)10-15(13)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADAYXMBCYTBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.